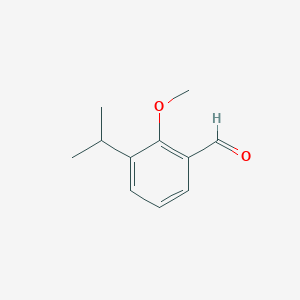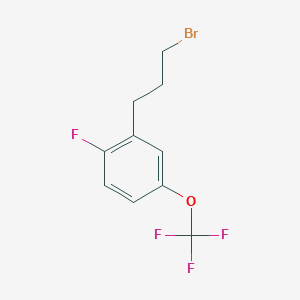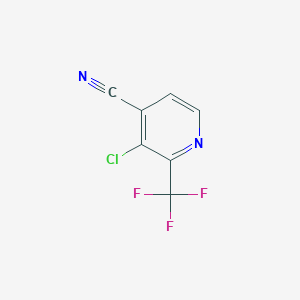
3-Chloro-2-(trifluoromethyl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an isonicotinonitrile moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinonitrile typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with cyanogen bromide under specific reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)isonicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structural features, such as the chloro and trifluoromethyl groups, contribute to its reactivity and binding affinity with various biological molecules. These interactions can lead to modulation of biological pathways and exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)isonicotinonitrile: Shares similar structural features but differs in the position of the chloro and trifluoromethyl groups.
3-Chloro-4-(trifluoromethyl)pyridine: Contains the same functional groups but differs in the substitution pattern around the pyridine ring.
Uniqueness
3-Chloro-2-(trifluoromethyl)isonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H2ClF3N2 |
|---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-4(3-12)1-2-13-6(5)7(9,10)11/h1-2H |
InChI Key |
MEJBFASGCPYXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


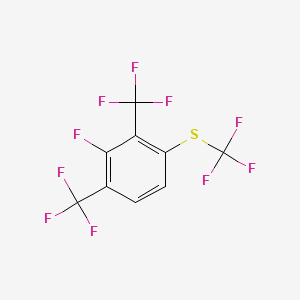
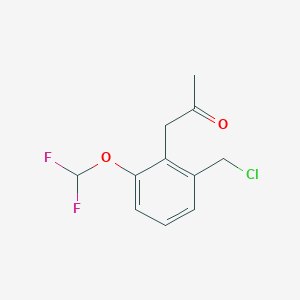
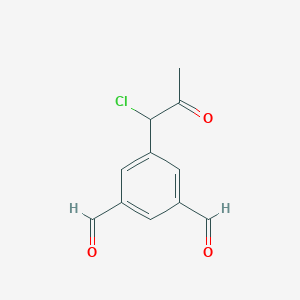
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
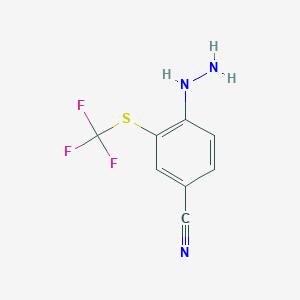
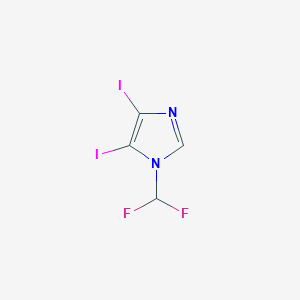
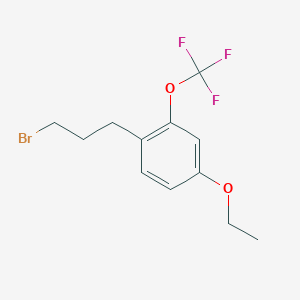

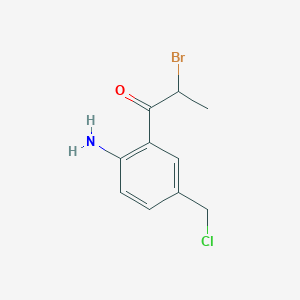
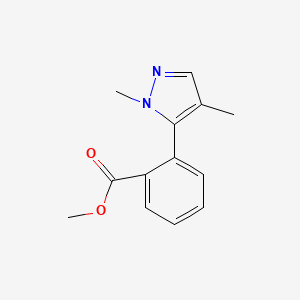
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
